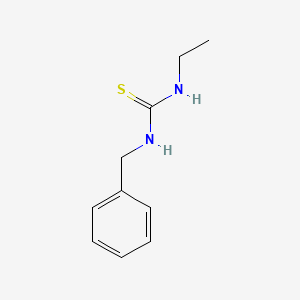

1-Benzyl-3-ethylthiourea

説明

Structure

3D Structure

特性

CAS番号 |

2741-08-4 |

|---|---|

分子式 |

C10H14N2S |

分子量 |

194.30 g/mol |

IUPAC名 |

1-benzyl-3-ethylthiourea |

InChI |

InChI=1S/C10H14N2S/c1-2-11-10(13)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13) |

InChIキー |

RIXUXULYJVAPIX-UHFFFAOYSA-N |

正規SMILES |

CCNC(=S)NCC1=CC=CC=C1 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 3 Ethylthiourea

Established General Synthetic Routes for Thiourea (B124793) Derivatives and Analogues

The synthesis of thioureas, including 1-Benzyl-3-ethylthiourea, is predominantly achieved through well-documented and versatile methods. These routes offer high yields and purity, making them foundational in organic synthesis.

Nucleophilic Addition Reactions of Isothiocyanates with Amines

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas like this compound is the nucleophilic addition of an amine to an isothiocyanate. iwu.edu This reaction is highly efficient and typically proceeds under mild conditions. The synthesis of this compound can be achieved via two equivalent pathways:

Pathway A: The reaction of benzylamine (B48309) with ethyl isothiocyanate.

Pathway B: The reaction of ethylamine (B1201723) with benzyl (B1604629) isothiocyanate.

In both pathways, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). mdpi.com This addition forms the thiourea backbone. The reaction is often carried out in a medium-polarity solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF) at room temperature. mdpi.comnih.govresearchgate.net The high electrophilicity of the isothiocyanate carbon makes this a favorable and widely applied reaction for creating a diverse library of thiourea derivatives. mdpi.com

Isothiocyanates themselves are key intermediates and can be synthesized from primary amines using various reagents, including the bench-stable solid (Me4N)SCF3, which offers a safe and efficient alternative to toxic traditional reagents like thiophosgene. acs.orgacs.org Another method involves reacting a primary amine with carbon disulfide. kiku.dk

Multi-Step and "One-Pot" Synthesis Procedures for Thiourea Intermediates

To improve efficiency and reduce waste, "one-pot" synthesis procedures have been developed for thiourea derivatives. These methods combine multiple reaction steps into a single sequence without isolating the intermediate products.

One such approach involves the reaction of an amine, carbon disulfide, and an oxidizing agent like hydrogen peroxide in water. researchgate.net This method allows for the in-situ formation of the isothiocyanate intermediate, which then reacts with another amine to form the unsymmetrical thiourea. researchgate.net Another innovative one-pot method involves the coupling of sugar azides with amines under Staudinger conditions (PPh3/CS2) to produce thiourea derivatives of carbohydrates, a strategy that could be adapted for other classes of amines. tandfonline.com

Catalytic systems are also employed in one-pot syntheses. For instance, a Cu(II)-Schiff base/SBA-15 catalyst has been used for the multi-component reaction of 2-amino-benzoic acid, aryl isothiocyanate, isocyanide, and a carbonyl compound to produce diaryl thiourea derivatives under solvent-free conditions. iau.iriau.ir These methods offer advantages such as shorter reaction times, high yields, and environmentally friendly conditions. iau.ir

Table 1: Comparison of General Synthetic Routes for Thiourea Derivatives

| Method | Reagents | Key Features | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Addition | Amine + Isothiocyanate | High yield, simple, versatile. | Room temperature, acetone or THF. | mdpi.com, iwu.edu, researchgate.net |

| One-Pot Aqueous Synthesis | Amine + Carbon Disulfide + Oxidant (H₂O₂) | Uses water as a solvent, avoids isolation of intermediates. | Aqueous medium, controlled temperature. | researchgate.net |

| One-Pot Catalytic Synthesis | Varies (e.g., acid, isothiocyanate, isocyanide) | High efficiency, solvent-free options, reusable catalyst. | Reflux, solvent-free, heterogeneous catalyst. | iau.ir, iau.ir |

| Staudinger-based One-Pot | Azide + Amine + PPh₃/CS₂ | High-yielding for specific substrates like carbohydrates. | Staudinger conditions. | tandfonline.com |

Advanced Derivatization and Functionalization Strategies of the Thiourea Backbone

The thiourea moiety in this compound is not merely a static linker but a reactive functional group that allows for extensive structural modification and the creation of more complex molecules.

Strategic Introduction of Diverse Substituents for Structural Modification

The benzyl and ethyl groups of this compound, or the thiourea nitrogens themselves, can be sites for further functionalization. The incorporation of thiourea groups into larger molecular frameworks is a known strategy to enhance properties or act as effective molecular linkers. acs.org

For example, acyl or aroyl groups can be introduced at one of the nitrogen atoms to form N-acylthioureas. These derivatives are synthesized by condensing an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an acyl isothiocyanate, which then reacts with an amine. mdpi.com This approach allows for the introduction of a wide variety of substituents, leading to compounds with diverse chemical properties. A related compound, 1-benzoyl-3-benzylthiourea, has been synthesized and used as a precursor for other derivatives. unesp.br The strategic placement of substituents can influence the molecule's conformation and potential for intermolecular interactions, such as hydrogen bonding. nih.gov

Intramolecular Cyclization Reactions Involving the Thiourea Moiety

The thiourea functional group is a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. Intramolecular cyclization reactions can transform the linear thiourea backbone into cyclic structures.

A common transformation is the cyclization of thioureas to form substituted 2-aminobenzothiazoles. nih.govscilit.com This reaction often requires a catalyst, such as copper(II) or gold(III) complexes, and involves the functionalization of a C-H bond on an adjacent aromatic ring (like the benzyl group in this compound, if appropriately substituted). nih.govscilit.comconicet.gov.ar

Another possibility is the condensation of thiourea derivatives with carbonyl compounds to yield N-alkyl-1,3-thiazol-2-amines. rsc.org The thiourea can also participate in cyclization reactions to form other heterocyclic systems like pyrimidine-2-thiones, depending on the nature of the substituents and the reaction conditions. scispace.com These cyclization strategies demonstrate the utility of the thiourea moiety as a key building block in heterocyclic chemistry.

Table 2: Examples of Intramolecular Cyclization Reactions of Thioureas

| Starting Thiourea Type | Reaction | Product | Catalyst/Conditions | Reference(s) |

|---|---|---|---|---|

| 1-Acetyl-3-(2-phenyl)thioureas | C-H functionalization/C-S bond formation | N-benzothiazol-2-yl-amides | Palladium(II) | conicet.gov.ar |

| N-(3-methoxyphenyl)-N'-(pyridin-2-yl)thiourea | Metal-mediated cyclization | Substituted 2-aminobenzothiazole | Copper(II) or Gold(III) | nih.gov, scilit.com |

| N-substituted thioureas | Condensation with ketones | N-alkyl-1,3-thiazol-2-amines | HCl (or HBr) and DMSO | rsc.org |

| Thiourea from Sulphoraphene | Base-catalyzed intramolecular addition | Tetrahydropyrimidine-2-thiones | Ammonia (severe conditions) | scispace.com |

Application of Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. The synthesis of thioureas has been a focus of green chemistry initiatives, with several methods developed to reduce environmental impact.

One significant advancement is the use of water as a solvent for thiourea synthesis. A simple condensation between amines and carbon disulfide can be performed efficiently in an aqueous medium, avoiding the use of toxic reagents and volatile organic solvents. organic-chemistry.org Another sustainable process involves the "on-water" reaction of isothiocyanates with amines, which simplifies product isolation to filtration and allows for the recycling of the water effluent. acs.org

Mechanochemistry, which uses mechanical force (ball-milling) to drive reactions, offers a solvent-free alternative. Thiocarbamoyl benzotriazoles, acting as safe isothiocyanate equivalents, can be converted to N-monosubstituted thioureas in near-quantitative yields with a workup that uses only water. rsc.org

Furthermore, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, can serve as both a green catalyst and a reaction medium. This system has been used for the direct synthesis of monosubstituted thioureas from thiourea itself, and the DES can be recovered and reused multiple times without significant loss of activity. rsc.org These green methodologies provide sustainable pathways for the synthesis of this compound and its analogues. derpharmachemica.com

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Benzyl 3 Ethylthiourea

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 1-benzyl-3-ethylthiourea, this technique offers unparalleled insight into its molecular conformation and how individual molecules pack together to form a larger crystal lattice.

Table 1: Representative Crystallographic Data for a Thiourea (B124793) Derivative (Note: Data for this compound is not publicly available, so data for a related structure is presented for illustrative purposes.)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 17.0675(7) |

| b (Å) | 8.3422(3) |

| c (Å) | 22.5970(8) |

| V (ų) | 3217.4(2) |

| Z | 8 |

This table is based on data for 1-(adamantan-1-yl)-3-(4-bromophenyl)thiourea and serves as an example of typical crystallographic parameters. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Characterization of Functional Groups and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule and probing its vibrational modes.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the thiourea group typically appear in the region of 3100-3400 cm⁻¹. mdpi.comrsc.org The C=S stretching vibration, a key marker for the thiourea moiety, is expected in the fingerprint region, often around 840 cm⁻¹ and 1450 cm⁻¹ for thioamide bands. mdpi.com The C-N stretching vibrations also provide important structural information and are typically observed in the 1300-1400 cm⁻¹ range. rsc.org Aromatic C-H stretching and bending vibrations from the benzyl (B1604629) group would also be present. mdpi.comsemanticscholar.org

Raman spectroscopy provides complementary information. The vibrational modes observed in Raman spectra are governed by different selection rules than those in FTIR, sometimes allowing for the observation of vibrations that are weak or absent in the infrared spectrum. conicet.gov.ar

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Thiourea) | Stretching | 3100-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=S (Thioamide) | Stretching | ~1450, ~840 |

| C-N (Thiourea) | Stretching | 1300-1400 |

| N-H (Thiourea) | Bending | ~1610 |

This table is based on typical values for related thiourea compounds. mdpi.comrsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzyl and ethyl groups, as well as the N-H protons of the thiourea moiety. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. rsc.org The methylene (B1212753) protons of the benzyl group (-CH₂-Ph) would likely resonate as a doublet, while the methylene protons of the ethyl group (-CH₂-CH₃) would appear as a quartet, and the methyl protons (-CH₃) as a triplet, due to spin-spin coupling with adjacent protons. rsc.org The N-H protons would appear as broad signals, with their chemical shifts being sensitive to solvent and concentration. mdpi.com

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom of the thiocarbonyl group (C=S) is particularly characteristic and is expected to resonate at a downfield chemical shift, typically in the range of δ 180-185 ppm. rsc.orgmdpi.com The carbons of the aromatic ring would appear in the δ 125-140 ppm region. rsc.org The aliphatic carbons of the benzyl and ethyl groups would resonate at higher fields. rsc.org Due to the lack of specific literature data for this compound, ¹³C NMR data for benzylurea (B1666796) is provided for comparison. chemicalbook.com

No information was found in the search results regarding ³¹P NMR spectroscopy for this compound, as this technique is only applicable to compounds containing phosphorus.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic C-H | 7.2 - 7.4 (m) | 125 - 140 |

| Benzyl CH₂ | ~4.6 (d) | ~49 |

| Ethyl CH₂ | ~3.5 (q) | ~40 |

| Ethyl CH₃ | ~1.2 (t) | ~15 |

| C=S | - | 180 - 185 |

| N-H | Variable (broad) | - |

This table is based on typical chemical shift values for similar structural motifs. rsc.orgmdpi.com

Elemental Analysis and High-Resolution Mass Spectrometry for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which can be compared with the calculated values based on the molecular formula (C₁₀H₁₄N₂S) to confirm its purity and elemental composition. mdpi.com

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound with a high degree of accuracy. mdpi.comgoogle.com This technique provides a measured m/z value for the molecular ion (e.g., [M+H]⁺), which can be used to confirm the molecular formula. mdpi.com

Table 4: Elemental Composition and Molecular Weight of this compound

| Element | Calculated Percentage |

| Carbon (C) | 61.81% |

| Hydrogen (H) | 7.26% |

| Nitrogen (N) | 14.42% |

| Sulfur (S) | 16.50% |

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂S |

| Molecular Weight | 194.29 g/mol |

Coordination Chemistry and Metal Complexation Involving 1 Benzyl 3 Ethylthiourea

Ligand Properties of 1-Benzyl-3-ethylthiourea and Related Thioureas

The utility of this compound and its analogues as ligands in coordination chemistry stems from their specific structural features, which dictate their interaction with metal centers. These properties include the availability of donor atoms, the modes of chelation, and the conformational flexibility of the ligand molecule.

Thiourea (B124793) derivatives are characterized by the presence of several potential donor atoms, primarily sulfur and nitrogen. nih.gov The thiocarbonyl group (>C=S) is a key feature, with the sulfur atom being a primary site for coordination to metal ions. orientjchem.org This is attributed to the resonance structure of the thiourea moiety, which enhances the nucleophilic character of the sulfur atom. orientjchem.org

In addition to the sulfur atom, the nitrogen atoms of the thiourea backbone can also participate in coordination. This gives rise to several possible coordination modes. In many instances, thiourea derivatives act as monodentate ligands, bonding to the metal center exclusively through the sulfur atom. nih.gov However, bidentate coordination is also common, particularly in N-acyl/aroyl thioureas, where chelation can occur involving the sulfur atom and an oxygen atom from the acyl/aroyl group, forming a stable six-membered ring. cardiff.ac.uk The nitrogen atoms can also be involved, leading to N,S chelation. The versatility in coordination is a hallmark of these ligands. nih.gov

Potential Donor Sites and Chelation Modes

| Donor Atom(s) | Chelation Mode | Description |

|---|---|---|

| Sulfur (S) | Monodentate | The ligand coordinates to the metal ion solely through the sulfur atom of the thiocarbonyl group. nih.gov |

| Sulfur (S), Oxygen (O) | Bidentate (S,O-chelation) | Common in acylthioureas, where the ligand coordinates through the sulfur and the carbonyl oxygen, often forming a six-membered ring. cardiff.ac.uk |

| Sulfur (S), Nitrogen (N) | Bidentate (S,N-chelation) | The ligand coordinates through the sulfur atom and one of the nitrogen atoms of the thiourea backbone. |

The flexibility of the this compound ligand is crucial for its ability to adopt different conformations to accommodate the geometric preferences of various metal ions. The single bonds within the ligand's backbone, particularly the C-N bonds, allow for rotation. Upon complexation, the ligand can undergo significant conformational changes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the thiourea derivative with a suitable metal salt in an appropriate solvent. researchgate.netresearchgate.net The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and composition.

Thiourea derivatives have been successfully complexed with a wide range of transition metal ions. The synthesis often involves a straightforward reaction between the ligand and a metal salt, such as a chloride or nitrate (B79036) salt of the desired metal. cardiff.ac.ukresearchgate.net For instance, copper(I) complexes of a similar ligand, 1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea, were synthesized with stoichiometries of 1:2 (metal:ligand) and 1:1:1 (metal:ligand:ancillary ligand). researchgate.net Similarly, complexes of Pt(II), Pd(II), and Co(II) with various N-substituted thioureas have been prepared and characterized. nih.gov The choice of metal ion and reaction conditions can influence the final structure and stoichiometry of the complex.

Examples of Synthesized Thiourea-Metal Complexes

| Metal Ion | Ligand Type | Resulting Complex Example | Reference |

|---|---|---|---|

| Cu(I) | 1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea | [Cu(ligand)2Cl] | researchgate.net |

| Pt(II) | N,N-methylethyl-N′-benzoylthiourea | cis-[Pt(ligand-κS,O)2] | nih.gov |

| Pd(II) | N-acyl-N,N′-(disubstituted) thioureas | [Pd(ligand)(phosphine)] | nih.gov |

The coordination geometry of the metal center in these complexes is determined by factors such as the coordination number, the nature of the metal ion, and the steric and electronic properties of the ligand. X-ray crystallography is a definitive method for elucidating these structures. nih.gov

Common geometries observed for thiourea-metal complexes include:

Square Planar: Often seen with d⁸ metal ions like Pt(II) and Pd(II). nih.gov

Tetrahedral: Observed for some Cu(I) complexes. nih.gov

Trigonal Planar: Suggested for a Cu(I) complex with a 1:2 metal-to-ligand ratio. researchgate.net

Tetragonal: Proposed for a Cu(I) complex containing an ancillary N,N-donor heterocyclic base. researchgate.net

Octahedral: Common for metal ions like Co(II), which can form diamagnetic complexes with substituted thiourea ligands. nih.gov In some cases, these geometries can be distorted due to ligand constraints or crystal packing forces.

Studies on the Thermodynamic and Kinetic Stability of Thiourea-Metal Complexes

The stability of a metal complex is a critical parameter that governs its behavior and potential applications. Stability can be considered from two perspectives: thermodynamic and kinetic.

Thermodynamic stability refers to the position of the equilibrium for the complex formation reaction. It is quantified by the stability constant (K) or its logarithm (log K). A high stability constant indicates that the complex is highly favored at equilibrium. mdpi.comunife.it The stability of thiourea complexes is influenced by the Hard and Soft Acids and Bases (HSAB) principle. cardiff.ac.uk "Soft" metal ions like Pt(II), Pd(II), and Cu(I) tend to form strong bonds with the "soft" sulfur donor atom of the thiourea ligand, contributing to high thermodynamic stability. The chelate effect also plays a significant role; bidentate coordination of the thiourea ligand results in a more stable complex compared to monodentate coordination of two separate ligands, due to favorable entropic changes. unm.edu

Computational and Theoretical Studies of 1 Benzyl 3 Ethylthiourea and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. For 1-Benzyl-3-ethylthiourea, DFT calculations are instrumental in determining its optimized geometry, vibrational frequencies, and various electronic properties. These calculations are often performed using specific functionals, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. Geometry optimization calculations using DFT systematically adjust the positions of the atoms in the molecule to find the arrangement with the lowest possible energy. This process identifies the equilibrium geometry of the molecule, providing key information about bond lengths, bond angles, and dihedral angles. For flexible molecules like this compound, with its rotatable benzyl (B1604629) and ethyl groups, multiple local energy minima corresponding to different conformers may exist. Computational scans of the potential energy surface are often performed to identify the global minimum, which represents the most stable conformation of the molecule. The optimized structure of a related compound, 1-benzyl-3-furoyl-1-phenylthiourea, has been shown to adopt a U-shaped conformation. rsc.org

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=S | 1.673 | N-C-N | 117.5 |

| C-N(benzyl) | 1.385 | C-N-C(benzyl) | 125.8 |

| C-N(ethyl) | 1.379 | C-N-C(ethyl) | 124.9 |

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of the chemical bonds. Theoretical vibrational spectra for thiourea derivatives have been shown to be in good agreement with experimental data, aiding in the interpretation of experimental spectra. rsc.orgscispace.com For this compound, characteristic vibrational modes would include the C=S stretching frequency, N-H bending vibrations, and various modes associated with the benzyl and ethyl groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3350 | N-H stretching |

| ν(C-H)aromatic | 3050 | Aromatic C-H stretching |

| ν(C-H)aliphatic | 2950 | Aliphatic C-H stretching |

| ν(C=S) | 1243 | C=S stretching |

Analysis of Electronic Properties (Frontier Molecular Orbitals (FMO), Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP))

The electronic properties of this compound are key to understanding its reactivity and potential applications. DFT provides several tools to analyze these properties in detail.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining the chemical reactivity of a molecule. ossila.comrowansci.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. nih.govekb.eg For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO is distributed over the thiocarbonyl group and adjacent moieties. rsc.org

Natural Bond Orbital (NBO): NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. ijnc.ir It helps to understand intramolecular interactions, such as charge transfer and hyperconjugation, by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. niscair.res.in In thiourea derivatives, NBO analysis can reveal the extent of electron delocalization and the nature of the bonds, providing insights into the stability of different conformers. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.deucsb.edulibretexts.org For this compound, the MEP map would likely show a negative potential (red/yellow) around the electronegative sulfur and nitrogen atoms, indicating these as sites for electrophilic attack. Conversely, positive potentials (blue) would be expected around the hydrogen atoms of the N-H and C-H groups. semanticscholar.org

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions

While DFT calculations provide information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comfraserlab.commdpi.com For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape by simulating the movement of its atoms at a given temperature. This allows for the identification of the most populated conformations and the energy barriers between them. MD simulations can also be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules, providing a dynamic picture of its intermolecular interactions. researchgate.net

Application of Quantum Chemical Parameters for Reactivity and Interaction Prediction

From the electronic properties calculated using DFT, several quantum chemical parameters can be derived to predict the reactivity of this compound. These parameters, often referred to as global reactivity descriptors, provide a quantitative measure of the molecule's reactivity. rasayanjournal.co.inmdpi.comdergipark.org.tr

| Parameter | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic character of a molecule. |

By calculating these parameters for this compound, it is possible to predict its tendency to participate in various chemical reactions and to understand the nature of its interactions with other chemical species. For instance, a low chemical hardness and high electrophilicity index would suggest that the molecule is a good electrophile.

Mechanistic Investigations of Biological Activity of Thiourea Derivatives

Enzyme Inhibition Mechanisms by Thiourea (B124793) Derivatives

Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention for their wide range of biological activities, including their roles as potent enzyme inhibitors. biointerfaceresearch.commdpi.com The core structure, characterized by a sulfur and two nitrogen atoms, allows for diverse interactions with biological targets. biointerfaceresearch.com The ability of the thiourea scaffold to form both hydrogen bond acceptors and donors is fundamental to its interaction with various enzymes. biointerfaceresearch.com

Farnesyltransferase Inhibition: Farnesyltransferase inhibitors (FTIs) are a class of anticancer agents developed to block the activity of farnesyltransferase (FTase). rsc.orgnih.gov This enzyme is responsible for farnesylation, a crucial post-translational modification where a C15-farnesyl lipid group is attached to a cysteine residue on various proteins, including the Ras superfamily of small GTPases. rsc.org The farnesylation of Ras is essential for its membrane localization and subsequent activation of signaling pathways that control cell growth and proliferation. rsc.orgnih.gov

Oncogenic mutations in Ras proteins are common in human cancers, making FTase a prime therapeutic target. rsc.org FTIs were designed to disrupt the farnesylation of oncogenic Ras, thereby blocking its function and arresting cell growth. nih.gov However, research has shown that the efficacy of FTIs is not solely dependent on Ras inhibition. FTIs also affect other farnesylated proteins, such as RhoB. When farnesylation is blocked, RhoB can undergo alternative prenylation (geranylgeranylation), and this modified form, RhoB-GG, has been shown to inhibit cell growth and induce the cell cycle kinase inhibitor p21WAF1. nih.gov This suggests that the anticancer effects of FTIs are mediated by a complex mechanism involving multiple farnesylated proteins. nih.govnih.gov

Cholinesterase Inhibition: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes, particularly AChE, is a primary therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease by increasing the concentration of acetylcholine in the brain. asianpubs.orgnih.gov

Several thiourea derivatives have been identified as effective inhibitors of both AChE and BChE. nih.gov For instance, studies on compounds structurally related to 1-Benzyl-3-ethylthiourea have demonstrated significant inhibitory potential. In one study, 1-(3-chlorophenyl)-3-cyclohexylthiourea showed notable inhibition against both AChE and BChE. nih.gov Kinetic analyses of similar inhibitors often reveal a mixed-type inhibition mechanism. nih.gov The design of cholinesterase inhibitors frequently incorporates a benzyl (B1604629) group, as seen in the potent inhibitor donepezil (B133215) and various synthetic derivatives, which interacts with the enzyme's active site. nih.govnih.gov

Below is a table summarizing the cholinesterase inhibitory activity of selected thiourea derivatives.

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 1-isobutyl-3-cyclohexylthiourea | AChE | 140 | nih.gov |

| 1-isobutyl-3-cyclohexylthiourea | BChE | 100 | nih.gov |

| 1-tert-butyl-3-cyclohexylthiourea | AChE | 120 | nih.gov |

| 1-tert-butyl-3-cyclohexylthiourea | BChE | 110 | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 | nih.gov |

The inhibitory activity of thiourea derivatives is rooted in their ability to form specific non-covalent interactions with amino acid residues within the active site of target enzymes. biointerfaceresearch.com The thiourea moiety's NH groups act as hydrogen-bond donors, while the sulfur atom can act as a hydrogen-bond acceptor, facilitating a clamp-like binding motif. wikipedia.orgu-tokyo.ac.jp

In cholinesterase inhibition, molecular docking studies have shown that thiourea derivatives can bind within the enzyme's active gorge. For example, docking simulations of 1-(3-chlorophenyl)-3-cyclohexylthiourea with AChE revealed strong binding interactions, indicated by a low docking score. nih.gov These interactions typically involve hydrogen bonds with key residues and hydrophobic interactions that stabilize the enzyme-inhibitor complex, effectively blocking substrate access to the catalytic site. Similarly, docking studies of benzyl-containing compounds like donepezil show critical interactions with residues such as Trp84 and Phe330 in the AChE active site. nih.gov

For other enzymes like DNA gyrase, a target for antibacterial agents, thiourea derivatives have been shown to fit well into the ATP-binding pocket. nih.govnih.gov The interactions often involve hydrogen bonds with residues like Asp73 and water-mediated contacts, which are crucial for inhibiting the enzyme's activity. nih.gov

Receptor Binding and Ligand-Receptor Interaction Mechanisms

The interaction of thiourea derivatives with biological receptors is governed by their physicochemical properties, including hydrophobicity, electronic character, and steric factors. farmaciajournal.com Computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in predicting the binding modes and affinities of these ligands with their protein targets. farmaciajournal.com

The process of molecular docking involves importing the three-dimensional structure of the target protein and positioning the ligand (the thiourea derivative) within the designated binding site. farmaciajournal.com The software then calculates a docking score, which estimates the binding affinity; a more negative score typically indicates a stronger interaction. jppres.com These models can predict the specific orientation of the ligand and highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues in the active site. farmaciajournal.comjppres.com

For example, a QSAR study on a series of thiourea derivatives found that their biological activity correlated with their lipophilic character, suggesting that hydrophobicity plays a key role in crossing biological membranes to reach the target receptor. farmaciajournal.com Docking studies on analogs of 1-benzyl-3-benzoylurea against the VEGFR-2 receptor showed that while the compounds could bind, their orientation did not perfectly occupy the binding site, resulting in suboptimal binding scores compared to the native ligand. researchgate.net This highlights the importance of precise structural complementarity between the ligand and the receptor for potent biological activity.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Evaluation of Substituent Effects on Mechanisms of Biological Activity

The biological activity of thiourea (B124793) derivatives is highly sensitive to the nature of the substituents attached to the nitrogen atoms. Systematic evaluation involves modifying specific parts of the 1-Benzyl-3-ethylthiourea molecule—namely the benzyl (B1604629) ring, the ethyl group, and the thiourea core itself—and assessing the impact on a particular biological outcome.

Research on related S-benzylisothiourea derivatives demonstrates the critical role of the benzyl group. Studies have shown that the S-benzylisothiourea structure is essential for inducing specific morphological changes in bacteria like Escherichia coli. nih.gov The activity can be significantly enhanced by adding substituents to the benzyl ring. For instance, the introduction of chloro groups at the 3- and/or 4-positions of the benzyl ring was found to enhance the desired biological activity compared to the unsubstituted S-benzylisothiourea. nih.gov This suggests that electron-withdrawing groups on the aromatic ring can modulate the electronic properties of the entire molecule, leading to stronger interactions with its molecular target.

Applying this principle to this compound, one could hypothesize that adding electron-withdrawing or electron-donating groups to its benzyl ring would similarly alter its biological profile. The size and lipophilicity of the substituent are also key factors. A bulkier group might provide better van der Waals contacts within a hydrophobic binding pocket, while a more polar group could form additional hydrogen bonds.

The following table illustrates hypothetical SAR data for analogues of this compound, based on established principles from related thiourea derivatives, showing how substituent changes on the benzyl ring could affect inhibitory concentration (IC₅₀) against a generic enzyme.

| Compound | Substituent (R) on Benzyl Ring | Modification from Parent Structure | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

| 1 | H (Parent Compound) | N/A | 50 | Baseline activity. |

| 2 | 4-Cl | Addition of an electron-withdrawing group. | 25 | Increased potency, potentially due to enhanced electronic interaction with the target. nih.gov |

| 3 | 3,4-diCl | Addition of two electron-withdrawing groups. | 15 | Further enhancement of potency due to stronger electronic effects and increased lipophilicity. nih.gov |

| 4 | 4-OCH₃ | Addition of an electron-donating group. | 60 | Decreased potency, suggesting electron-withdrawing properties are favorable for this hypothetical target. |

| 5 | 4-NO₂ | Addition of a strong electron-withdrawing group. | 10 | Significant increase in potency, highlighting the importance of favorable electronic interactions. |

Rational Design Methodologies for Developing Thiourea Analogues with Enhanced Specificity for Molecular Targets

Rational design is a targeted approach to drug discovery that leverages knowledge of a biological target's three-dimensional structure and mechanism of action. nih.gov This methodology moves beyond random screening to the deliberate creation of molecules with a high probability of interacting with the target in a desired way. For thiourea analogues like this compound, this involves designing derivatives that fit precisely into a specific binding site on a protein or enzyme. biointerfaceresearch.com

A common strategy is structure-based drug design, which begins with the crystal structure of the target protein. nih.gov Researchers can visualize the binding pocket and identify key amino acid residues that are crucial for interaction. They can then design thiourea analogues that possess complementary chemical features. For example, if a binding pocket contains a glutamic acid residue, a designer could incorporate a group into the thiourea analogue that can act as a hydrogen bond donor to interact with the glutamic acid's carboxylate group. nih.gov

One successful application of this methodology involved the design of thiourea derivatives to inhibit the K-Ras protein, a key target in non-small cell lung cancer. nih.gov Starting with a known lead compound, researchers used the crystal structure of K-Ras to design new analogues with modified groups. The goal was to improve affinity and selectivity by replacing certain parts of the lead compound with bioisosteres that could form more favorable interactions, such as hydrogen bonds and hydrophobic contacts, within the protein's binding cavity. nih.gov This approach led to the discovery of a compound with significantly improved inhibitory activity.

In the context of this compound, a rational design campaign could proceed as follows:

Target Identification: Identify a specific enzyme or receptor implicated in a disease pathway.

Structural Analysis: Obtain the 3D structure of the target, perhaps through X-ray crystallography or homology modeling.

Docking Simulation: Computationally place this compound into the active site of the target to predict its binding mode and identify potential points for modification.

Analogue Design: Design new analogues based on the docking results. For instance, if the benzyl group is near a hydrophobic pocket, analogues with larger, more lipophilic aromatic systems (like biphenyl (B1667301) or naphthalene) could be designed to fill that pocket more effectively. If the ethyl group is near a polar residue, it could be replaced with a group capable of hydrogen bonding, such as a hydroxyethyl (B10761427) or aminoethyl group.

Synthesis and Biological Evaluation: Synthesize the designed compounds and test their activity against the target to validate the design hypothesis.

This iterative cycle of design, synthesis, and testing allows for the progressive optimization of the lead compound, resulting in analogues with enhanced potency and specificity for the intended molecular target. rsc.org

Integration of Computational Approaches in SAR Analysis and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to analyze SAR and predict the biological activity of novel compounds before they are synthesized. farmaciajournal.com These in silico methods save significant time and resources by prioritizing the most promising candidates for laboratory investigation. farmaciajournal.com

Quantitative Structure-Activity Relationship (QSAR) is a mathematical modeling technique that correlates the chemical structure of a series of compounds with their biological activity. farmaciajournal.com A QSAR model is an equation that quantitatively links molecular descriptors (numerical representations of a molecule's physicochemical properties, such as lipophilicity, electronic properties, and size) to activity. For a series of this compound analogues, a QSAR study could identify which properties are most critical for their biological effect. For example, a resulting model might show that high lipophilicity (represented by a high logP value) and the presence of a hydrogen bond donor at a specific position are positively correlated with activity. farmaciajournal.com

Molecular Docking is another powerful computational technique that predicts the preferred orientation of a ligand (like a thiourea derivative) when bound to a target protein. researchgate.net Docking algorithms place the ligand into the binding site in various conformations and score them based on how well they fit and the strength of their predicted interactions (e.g., hydrogen bonds, hydrophobic contacts). mdpi.com This method is invaluable for:

Elucidating Binding Modes: Understanding how a compound like this compound might interact with its target at an atomic level. mdpi.com

Guiding Rational Design: Identifying which modifications are most likely to improve binding affinity. nih.gov

Virtual Screening: Rapidly screening large libraries of virtual compounds to identify potential hits for a specific target.

The table below summarizes key computational parameters used in the predictive modeling of drug candidates, including thiourea derivatives.

| Computational Parameter | Technique | Significance in SAR and Predictive Modeling | Reference Example |

| Binding Energy (ΔG) | Molecular Docking | Predicts the affinity of a compound for its target; a lower (more negative) value suggests stronger binding. | researchgate.net |

| logP | QSAR | Measures lipophilicity, which influences a compound's absorption, distribution, and ability to cross cell membranes. | farmaciajournal.com |

| Molecular Weight (MW) | QSAR / ADMET Prediction | Affects solubility and permeability; compounds with lower MW are often preferred for better bioavailability. | mdpi.com |

| Hydrogen Bond Donors/Acceptors | Molecular Docking / QSAR | Crucial for specific interactions with protein targets; the number of these groups can be optimized for better binding. | mdpi.com |

| Root Mean Square Deviation (RMSD) | Molecular Dynamics | Measures the stability of the ligand-protein complex over time in a simulated physiological environment. | researchgate.net |

By integrating these computational approaches, researchers can build robust predictive models. For instance, a QSAR model can be developed and validated using a set of known thiourea derivatives. This model can then be used to predict the activity of a newly designed set of this compound analogues. Molecular docking can further refine this process by ensuring that the designed compounds have a plausible binding mode in the target's active site, creating a powerful synergy between predictive modeling and rational drug design.

Applications of Thiourea Derivatives in Advanced Materials and Chemical Sensing

Role of Thiourea (B124793) Derivatives in Ion Sensing and Selective Metal Extraction

A comprehensive review of scientific literature reveals a lack of specific research on the application of 1-Benzyl-3-ethylthiourea in the fields of ion sensing and selective metal extraction. While the broader class of thiourea derivatives has been investigated for these purposes due to the coordinating ability of the sulfur and nitrogen atoms, no studies were found that specifically detail the use of this compound as an ionophore in chemical sensors or as an extractant for the selective separation of metal ions. Consequently, there is no available data on its selectivity, sensitivity, or extraction efficiency for any particular ion.

Contributions to Molecular Electronics and Recognition Systems

There is currently no available research in the scientific literature detailing the contributions of this compound to molecular electronics or molecular recognition systems. The potential for thiourea derivatives to form self-assembled monolayers and participate in hydrogen bonding makes them of theoretical interest in these fields. However, specific studies investigating the electronic properties, self-assembly behavior, or host-guest recognition capabilities of this compound have not been published.

Investigation of Thiourea Derivatives as Corrosion Inhibitors for Metallic Surfaces

Investigations into the use of this compound as a corrosion inhibitor for metallic surfaces have not been reported in the available scientific literature. While numerous studies have demonstrated the efficacy of other N-substituted thiourea derivatives in preventing the corrosion of metals such as mild steel in acidic media, specific data on the inhibition efficiency, adsorption isotherms, and mechanism of action for this compound are not available. Research on analogous compounds, such as N-benzyl-N′-phenyl thiourea, has shown significant corrosion inhibition, but these findings cannot be directly attributed to this compound.

Exploration in the Development of Novel Functional Materials

The exploration of this compound in the development of novel functional materials is not a topic that has been covered in the existing scientific literature. The synthesis of this compound has been reported, but its subsequent incorporation into polymers, metal-organic frameworks, or other material architectures has not been investigated. As such, there are no reports on the physical, chemical, or functional properties of any materials derived from this compound.

Future Research Directions and Translational Perspectives in Thiourea Chemistry Academic Focus

Development and Application of Emerging Methodologies in Thiourea (B124793) Research

The synthesis of thiourea derivatives is evolving beyond traditional methods, driven by the need for efficiency, higher yields, and environmental sustainability. Future research will increasingly focus on the adoption and refinement of emerging synthetic and analytical methodologies.

Green Chemistry and Advanced Synthesis: Modern synthetic chemistry is progressively embracing "green" principles to minimize environmental impact. For thiourea synthesis, this includes solvent-free reactions, the use of aqueous media, and the application of non-conventional energy sources. nih.govasianpubs.orgacs.org

Microwave-Assisted Synthesis: This technique has shown considerable advantages over conventional heating, such as significantly reduced reaction times, improved yields, and cleaner reaction profiles. nih.govresearchgate.net Applying microwave irradiation to the synthesis of 1-Benzyl-3-ethylthiourea and its analogs could streamline their production, making the process more efficient. mdpi.orgmdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry offers another energy-efficient pathway for chemical reactions. Ultrasound irradiation can enhance reaction rates and yields, often under milder conditions than traditional methods. nih.govacs.org Its application in synthesizing complex thiourea scaffolds is a promising area of exploration.

Flow Chemistry: Continuous flow chemistry provides a scalable, safe, and efficient alternative to batch processing. nih.gov This methodology allows for precise control over reaction parameters, leading to higher purity and consistency in the synthesis of thiourea derivatives.

Catalyst-Free and Solvent-Free Methods: Grinding chemistry and reactions in deep eutectic solvents are emerging as environmentally friendly alternatives that reduce or eliminate the need for hazardous organic solvents. asianpubs.orgrsc.org

The table below summarizes some of these emerging synthetic methods.

Table 1: Emerging Synthetic Methodologies in Thiourea Chemistry| Methodology | Key Advantages | Potential Application to this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner products. nih.govresearchgate.net | Faster and more efficient synthesis of the core structure and its derivatives. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, energy efficiency. nih.gov | Greener synthesis pathway with potentially improved yields. |

| Flow Chemistry | High scalability, improved safety, precise process control. nih.gov | Large-scale, consistent production for further research and application. |

| Solvent-Free/"Green" Solvents | Reduced environmental impact, simplified purification. asianpubs.orgrsc.org | Development of sustainable synthetic routes. |

Innovative Strategies for the Derivatization and Functionalization of the Thiourea Scaffold

The versatility of the thiourea core, characterized by its N-H protons and thione group, makes it an ideal platform for chemical modification. analis.com.my Future research will heavily focus on innovative strategies to derivatize and functionalize this scaffold to create novel molecules with tailored properties. By systematically modifying the substituents on the nitrogen atoms of a parent compound like this compound, researchers can fine-tune its electronic, steric, and physicochemical properties.

Key Derivatization Strategies:

Substitution at N and N' Positions: The benzyl (B1604629) and ethyl groups in this compound can be replaced with a wide array of functional groups. Introducing different aryl, heteroaryl, or alkyl moieties can significantly alter the molecule's biological activity and physical properties. biointerfaceresearch.com For instance, adding heterocyclic substituents can enhance specificity in protein binding. biointerfaceresearch.com

Bioisosteric Replacement: A key strategy in medicinal chemistry involves replacing the thiourea moiety with bioisosteres like cyanoguanidine or N-aminosulfonylamidine groups to reduce potential toxicity while retaining or improving biological activity. nih.gov

Hybrid Molecule Synthesis: Thiourea scaffolds can be integrated with other pharmacologically active moieties, such as benzothiazole, quinolone, or sulfonamide, to create hybrid compounds. semanticscholar.orgnih.govmdpi.com This approach aims to develop multifunctional molecules that can interact with multiple biological targets.

Cyclization Reactions: Thioureas are valuable precursors for synthesizing a wide range of heterocyclic compounds, including thiazoles, pyrimidines, and thiazolidinones. asianpubs.orgmdpi.comnih.gov These reactions functionalize the thiourea core into more complex and rigid ring systems, which is often desirable for specific biological targets.

Advanced Computational Modeling for Predictive Research and Hypothesis Generation

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and interactions, thereby guiding experimental work. nih.govresearchgate.net For thiourea derivatives like this compound, computational modeling offers powerful methods for hypothesis generation and rational drug design.

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is used to investigate the electronic structure, molecular geometry, and reactivity of thiourea derivatives. sciensage.infoajol.info These calculations can predict parameters like bond lengths, bond angles, and charge distribution, which are crucial for understanding the molecule's stability and interaction potential. ajol.info

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. biointerfaceresearch.comsemanticscholar.org For this compound and its analogs, docking studies can identify potential biological targets and elucidate binding modes, highlighting key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity. researchgate.netfip.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfarmaciajournal.com By developing QSAR models for a library of derivatives related to this compound, researchers can predict the activity of new, unsynthesized compounds and identify the key structural features required for a desired effect. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, assessing the stability of the interaction. nih.gov This method can validate the results of molecular docking and provide a more detailed understanding of the binding process.

The table below outlines the application of these computational methods in thiourea research.

Table 2: Advanced Computational Modeling in Thiourea Research| Computational Method | Application | Relevance to this compound Research |

|---|---|---|

| Density Functional Theory (DFT) | Predicts electronic structure, molecular geometry, and reactivity. sciensage.info | Understanding the fundamental chemical properties and stability of the molecule and its derivatives. |

| Molecular Docking | Simulates ligand-protein binding to predict interaction modes and affinity. biointerfaceresearch.comfip.org | Identifying potential biological targets and guiding the design of more potent analogs. |

| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new compounds. nih.govnih.gov | Rational design of novel derivatives with enhanced activity based on structural modifications. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of ligand-receptor complexes. nih.govnih.gov | Validating docking predictions and understanding the dynamic nature of the binding interaction. |

By integrating these advanced synthetic, derivatization, and computational strategies, future research on this compound and the broader class of thiourea compounds will be more targeted, efficient, and capable of unlocking their full therapeutic and industrial potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Benzyl-3-ethylthiourea, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves reacting benzyl isothiocyanate with ethylamine in ethanol or methanol under reflux conditions for several hours . Post-reaction purification via recrystallization is critical for yield optimization. To enhance efficiency, parameters such as solvent polarity (e.g., methanol vs. ethanol), reaction temperature (controlled reflux), and stoichiometric ratios of reactants should be systematically tested. For example, highlights the use of column chromatography with bencina:ethyl acetate (7:3) for purification, achieving a 67% yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Key techniques include:

- Vibrational Spectroscopy (IR/Raman) : Identifies functional groups (e.g., ν(C=S) at ~1264 cm⁻¹, ν(N–H) at ~3268 cm⁻¹) and confirms thiourea core stability .

- Multinuclear NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm) and carbon connectivity .

- X-ray Diffraction (XRD) : Resolves U-shaped conformations and intramolecular hydrogen bonds (e.g., N–H⋯S interactions) critical for stability .

Q. How does the substitution pattern of this compound influence its reactivity compared to other thiourea derivatives?

- Methodological Answer : The benzyl and ethyl groups confer steric and electronic effects. For instance, replacing the ethyl group with a phenethyl moiety (as in 1-Benzyl-3-phenethyl-2-thiourea) increases π-π stacking potential, altering oxidation kinetics (e.g., sulfoxide/sulfone formation with H₂O₂/KMnO₄) . Comparative studies using TLC or HPLC can track reactivity differences between derivatives .

Advanced Research Questions

Q. How can computational methods like DFT and TD-DFT resolve contradictions in spectral data or predict properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts geometric parameters (bond lengths/angles within 0.005 Å of XRD data) and electronic properties (HOMO-LUMO gaps) . Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra in methanol, identifying charge-transfer transitions . Discrepancies between experimental and theoretical data (e.g., in N–H stretching frequencies) may arise from solvent effects or hydrogen bonding, requiring explicit solvent modeling .

Q. What strategies are employed to resolve contradictions in reaction yields or spectral data across different thiourea derivatives?

- Methodological Answer : Contradictions often stem from varying synthetic conditions (e.g., solvent purity, reaction time) or characterization limits. Systematic approaches include:

- Controlled Replication : Repeating experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) .

- Cross-Validation : Using multiple techniques (e.g., XRD + NMR) to confirm structural assignments .

- Statistical Analysis : Applying ANOVA to evaluate yield variability across batches .

Q. How can this compound be tailored for coordination chemistry or catalytic applications?

- Methodological Answer : The thiourea moiety acts as a neutral or anionic ligand. For example, N,N′-disubstituted thioureas form stable complexes with transition metals (e.g., Pt(II), Cd(II)) via S and O donor atoms . To enhance metal-binding affinity, introduce electron-withdrawing substituents (e.g., nitro groups) or optimize solvent systems (e.g., DMF for CdS nanoparticle synthesis) .

Q. What advanced methodologies are used to analyze non-linear optical (NLO) properties of thiourea derivatives?

- Methodological Answer : NLO behavior is evaluated using hyperpolarizability (β) calculations via DFT. For this compound, β values derived from B3LYP/6-311++G(d,p) approximations correlate with intramolecular charge transfer, making it a candidate for optoelectronic materials . Experimental validation involves electric-field-induced second harmonic generation (EFISHG) or Z-scan techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。